molecular formula C40H48N2O6+2 B613844 Metocurine CAS No. 5152-30-7

Metocurine

Cat. No.: B613844
CAS No.: 5152-30-7
M. Wt: 652.8 g/mol
InChI Key: JFXBEKISTKFVAB-AJQTZOPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Metocurine is synthesized from tubocurarine through a series of methylation reactions. The process involves the methylation of the hydroxyl groups on tubocurarine to form dimethyltubocurarine .

Industrial Production Methods: Industrial production of this compound involves the extraction of tubocurarine from the plant Chondrodendron tomentosum, followed by chemical modification to produce this compound. The process requires precise control of reaction conditions to ensure the correct methylation of the hydroxyl groups .

Chemical Reactions Analysis

Types of Reactions: Metocurine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

Introduction to Metocurine

This compound, also known as dimethyltubocurarine, is a non-depolarizing neuromuscular blocking agent primarily used in anesthesia to facilitate muscle relaxation during surgical procedures. It acts by antagonizing the action of acetylcholine at the neuromuscular junction, leading to muscle paralysis. This article explores the diverse applications of this compound in scientific research and clinical practice, highlighting its pharmacokinetics, pharmacodynamics, and potential therapeutic uses.

Pharmacokinetics

  • Half-life : Approximately 3 to 4 hours .
  • Volume of Distribution : Varies based on renal function; significantly reduced in patients undergoing renal transplants .
  • Clearance : Plasma clearance is notably decreased in patients with renal failure .

Anesthesia

This compound is primarily utilized as an adjunct in anesthesia to induce skeletal muscle relaxation. It is particularly beneficial in surgeries requiring complete muscle paralysis, allowing for easier manipulation of tissues and improved surgical conditions .

Renal Failure Management

Research indicates that this compound can be effectively used in patients with renal failure. A study demonstrated that while serum concentrations were elevated in these patients, effective reversal of neuromuscular blockade was still achievable, making it a viable option despite no significant advantage over other agents like d-tubocurarine or pancuronium .

Veterinary Medicine

This compound has applications in veterinary anesthesia as well. Studies have shown its effectiveness in inducing muscle relaxation in various animal species, including goats and dogs, where it aids in surgical procedures requiring immobilization .

Potential Antiviral Applications

Recent investigations have explored the repurposing of this compound as a potential main protease inhibitor for developing antiviral therapies against COVID-19. This novel application highlights its versatility beyond traditional uses in anesthesia .

Table 1: Summary of Key Studies on this compound

Study ReferencePopulationKey Findings
Neurosurgical patientsThis compound showed acceptable neuromuscular blockade; prolonged half-life in renal failure patients.
Various animal speciesEffective muscle relaxant for surgical procedures; comparable efficacy noted across species.
COVID-19 researchInvestigated as a protease inhibitor; potential for antiviral therapy development.

Notable Observations from Research

  • In a study involving neurosurgical patients, this compound was found to have a significantly prolonged elimination half-life and reduced plasma clearance in those with renal impairment compared to those with normal renal function .
  • In veterinary contexts, this compound has been shown to provide effective muscle relaxation without severe adverse effects, making it suitable for various surgical applications .

Mechanism of Action

Metocurine exerts its effects by antagonizing the neurotransmitter action of acetylcholine. It binds competitively with cholinergic receptor sites on the motor end-plate, preventing acetylcholine from binding and triggering muscle contraction. This antagonism is inhibited, and the neuromuscular block is reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific methylation pattern, which affects its pharmacokinetics and pharmacodynamics. Compared to tubocurarine, this compound has a longer duration of action and is less likely to cause histamine release, making it a safer option for patients with allergies .

Biological Activity

Metocurine, also known as dimethyltubocurarine, is a non-depolarizing neuromuscular blocking agent primarily used to facilitate intubation and provide muscle relaxation during surgical procedures. Understanding its biological activity is crucial for optimizing its clinical use and exploring potential repurposing opportunities.

This compound functions by antagonizing the action of acetylcholine at the neuromuscular junction. It binds competitively to cholinergic receptor sites on the motor end-plate, preventing acetylcholine from triggering muscle contraction. This action leads to muscle paralysis, which is reversible through the administration of acetylcholinesterase inhibitors such as neostigmine and edrophonium .

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively:

  • Absorption and Distribution : this compound is administered intravenously, with a mean volume of distribution reported at 0.472 l/kg in healthy individuals, which decreases significantly in patients with renal failure (0.353 l/kg) due to altered pharmacodynamics .
  • Elimination Half-Life : The elimination half-life varies significantly between populations; for instance, it is prolonged in patients undergoing renal transplants (11.4 hours) compared to those with normal renal function (6.0 hours) .
  • Clearance : Plasma clearance rates are also affected by renal function, showing a marked reduction in anephric patients (0.38 ml/kg/min) compared to those with normal renal function (1.2 ml/kg/min) .

1. Neuromuscular Blockade in Burned Children

A study involving burned children revealed that they required significantly higher doses of this compound (three-fold) to achieve the same degree of neuromuscular blockade as non-burned children. This resistance may be attributed to changes at the neuromuscular junction in burned patients, highlighting the need for tailored dosing strategies in this population .

2. Sensitivity in Horses

Research on exercised horses indicated no significant difference in sensitivity to this compound between exercised and non-exercised animals, with a mean blood concentration required for 50% paralysis reported at 0.44 µg/ml . This suggests consistent pharmacodynamic responses across different physiological states.

3. Renal Failure Patients

In a study involving neurosurgical patients, this compound was found to be an acceptable neuromuscular blocking agent even in those with renal failure. However, the required serum concentration for effective neuromuscular blockade was notably higher than in patients without renal impairment .

Comparative Efficacy

The following table summarizes key pharmacological parameters of this compound compared to other neuromuscular blockers:

ParameterThis compoundd-TubocurarinePancuronium
Onset of Action2-4 minutes3-5 minutes3-6 minutes
Duration of Action20-40 minutes30-60 minutes60-120 minutes
Elimination Half-Life6-11 hours2-3 hours2-3 hours
Reversal AgentsNeostigmineNeostigmineNeostigmine
Histamine Release RiskModerateHighLow

Recent Research Directions

Recent studies have explored the potential repurposing of this compound as an inhibitor for viral proteases, particularly against SARS-CoV-2. Computational drug repurposing frameworks have identified this compound as a promising candidate due to its favorable safety profile and binding affinities with viral proteins . This innovative approach could lead to novel antiviral therapies leveraging existing neuromuscular blockers.

Q & A

Basic Research Questions

Q. What experimental models are used to study Metocurine’s neuromuscular blocking effects, and how are dose-response relationships quantified?

  • Methodology : Preclinical studies often employ rat sciatic nerve-tibialis anterior muscle preparations to measure twitch suppression. Cumulative dose-response curves are plotted on a log-probit scale, where ED50 (50% twitch suppression) and ED95 (95% suppression) are calculated via least-squares regression . Plasma concentration-effect curves are also constructed to correlate drug levels with recovery kinetics (e.g., time to 75% twitch recovery) .
  • Key Considerations : Ensure consistent anesthetic protocols (e.g., nitrous oxide-morphine-thiopental) to standardize neuromuscular measurements .

Q. How does this compound’s mechanism of action differ from d-tubocurarine in autonomic systems?

  • Methodology : Comparative studies in cats evaluate ganglionic blockade (e.g., vagal inhibition) and histamine release via dose-response curves. This compound exhibits a 30–50× greater autonomic margin of safety than d-tubocurarine due to weaker muscarinic receptor antagonism and reduced histamine release at equivalent neuromuscular-blocking doses .
  • Experimental Design : Use cumulative dosing to differentiate neuromuscular vs. autonomic ED50 values and assess histamine release via hemodynamic monitoring (e.g., heart rate, arterial pressure changes) .

Advanced Research Questions

Q. Why does long-term phenytoin therapy reduce this compound sensitivity, and how can contradictory protein-binding data be reconciled?

  • Contradiction Analysis : Phenytoin induces α1-acid glycoprotein (AAG), increasing this compound’s plasma protein binding (free fraction decreases from 74.5% to 67.2%). However, this 7% reduction fails to fully explain the 50–100% rightward ED50/ED95 shifts .
  • Hypothesis Testing : Measure AChR upregulation in treated animals (e.g., via α-bungarotoxin binding assays) to assess compensatory neuromuscular plasticity. Compare free this compound concentrations at equivalent twitch suppression levels between groups to isolate pharmacokinetic vs. pharmacodynamic contributions .

Q. How do structural modifications (e.g., quaternary ammonium groups) influence this compound’s pharmacological profile compared to steroidal neuromuscular blockers?

  • Methodology : Use structure-activity relationship (SAR) studies to evaluate autonomic effects. This compound’s diquaternary structure increases charge separation (>10 Å), enhancing affinity for nicotinic receptors while minimizing muscarinic interactions. Compare with monoquaternary agents like d-tubocurarine using vagolytic/sympatholytic ED50 ratios .
  • Data Interpretation : Validate SAR findings with in vitro receptor-binding assays and in vivo hemodynamic models to isolate ganglionic vs. post-synaptic effects .

Q. Methodological Guidance

Q. How should researchers design studies to investigate drug interactions affecting this compound’s efficacy?

  • Protocol Design :

  • Population : Use animal models with induced enzyme-inducing therapies (e.g., phenytoin) to mimic clinical scenarios .
  • Controls : Include time-matched saline controls to distinguish drug effects from procedural stressors .
  • Analytics : Measure total/free plasma this compound concentrations via ultrafiltration and HPLC, paired with AAG quantification (e.g., immunoassays) .

Q. What statistical approaches are optimal for analyzing nonlinear dose-response relationships in this compound studies?

  • Analysis Framework :

  • Regression Models : Use log-probit or sigmoid Emax models for ED50/ED95 estimation. Apply Spearman’s rank correlation for non-normally distributed data (e.g., AAG vs. phenytoin concentrations) .
  • Outcome Metrics : Calculate recovery indices (e.g., 25–75% twitch recovery time) and compare via ANOVA with post-hoc Tukey tests .

Q. Research Design & Validation

Q. How can researchers ensure rigor when formulating hypotheses about this compound’s resistance mechanisms?

  • Framework : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Novelty : Investigate unexplored pathways (e.g., AChR subunit composition changes during phenytoin therapy).
  • Feasibility : Use existing electrophysiological setups for twitch monitoring .
    • Validation : Replicate findings in human tissue models (e.g., immortalized myotubes) to confirm translational relevance .

Q. What are common pitfalls in interpreting histamine release data for this compound, and how can they be mitigated?

  • Pitfalls : Confounding hemodynamic changes from anesthesia/surgery.
  • Mitigation :

  • Controls : Include baseline histamine levels and parallel saline-treated groups.
  • Dose Escalation : Use incremental dosing to identify thresholds for clinically significant histamine release (e.g., >0.4 mg/kg in humans) .

Properties

Key on ui mechanism of action

Metocurine antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine.

CAS No.

5152-30-7

Molecular Formula

C40H48N2O6+2

Molecular Weight

652.8 g/mol

IUPAC Name

(1S,16R)-9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene

InChI

InChI=1S/C40H48N2O6/c1-41(2)17-15-27-22-34(44-6)36-24-30(27)31(41)19-25-9-12-29(13-10-25)47-40-38-28(23-37(45-7)39(40)46-8)16-18-42(3,4)32(38)20-26-11-14-33(43-5)35(21-26)48-36/h9-14,21-24,31-32H,15-20H2,1-8H3/q+2/t31-,32+/m0/s1

InChI Key

JFXBEKISTKFVAB-AJQTZOPKSA-N

SMILES

C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C

Isomeric SMILES

C[N+]1(CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C

Canonical SMILES

C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C

physical_description

Solid

Related CAS

33335-58-9 (dichloride)
7601-55-0 (diiodide)

solubility

6.42e-06 g/L

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.